molecular formula C16H19O6- B13403591 2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate

2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate

Katalognummer: B13403591
Molekulargewicht: 307.32 g/mol
InChI-Schlüssel: CCNOZWPVQWCJFK-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate is an organic compound that belongs to the class of carboxylic acid derivatives It is characterized by the presence of a carboxymethyl group attached to a hexyl chain, which is further connected to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.

Another method involves the use of acid chlorides, where the carboxylic acid is first converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with the alcohol to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohol.

    Substitution: Amide.

Wissenschaftliche Forschungsanwendungen

2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other materials.

Wirkmechanismus

The mechanism of action of 2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The carboxylate group can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[2-(Carboxymethyl)hexyl]benzoate
  • 2-[2-(Carboxymethyl)pentoxycarbonyl]benzoate
  • 2-[2-(Carboxymethyl)heptoxycarbonyl]benzoate

Uniqueness

2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate is unique due to its specific hexyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C16H19O6-

Molekulargewicht

307.32 g/mol

IUPAC-Name

2-[2-(carboxymethyl)hexoxycarbonyl]benzoate

InChI

InChI=1S/C16H20O6/c1-2-3-6-11(9-14(17)18)10-22-16(21)13-8-5-4-7-12(13)15(19)20/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,17,18)(H,19,20)/p-1

InChI-Schlüssel

CCNOZWPVQWCJFK-UHFFFAOYSA-M

Kanonische SMILES

CCCCC(CC(=O)O)COC(=O)C1=CC=CC=C1C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.